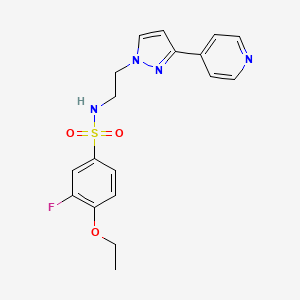

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. In the context of 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, although this specific compound is not directly mentioned, related compounds have been synthesized and studied. For instance, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, with some showing high affinity for the enzyme . Another study reported the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a versatile approach to the sulfonamide scaffold .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In the case of Co(II) and Ni(II) complexes containing a related sulfonamide, the structure was elucidated using various spectroscopic methods, including IR, UV, and XRD, confirming the identity of the Schiff base ligand . This suggests that similar analytical techniques could be applied to determine the molecular structure of 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be inferred from studies on similar compounds. For example, the interaction of Co(II) and Ni(II) complexes with alizarin dye through fluorescence quenching indicates that these complexes can participate in electron transfer reactions . Although not directly related to the compound , this provides insight into the potential reactivity of sulfonamide derivatives in the presence of metal ions and dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The study on Co(II) and Ni(II) complexes revealed their magnetic moment, thermal stability, and molar conductance, which are important for understanding their behavior in biological systems . Additionally, the cytotoxicity and antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties were explored, indicating that these compounds could have significant biological applications .

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity Studies

A series of new benzenesulfonamides, including derivatives related to the chemical structure of interest, were synthesized and evaluated for their potential in various biological activities. These compounds have shown promise in cytotoxicity tests, tumor specificity, and as inhibitors of carbonic anhydrase (CA), which is a crucial enzyme in many physiological processes. Specifically, derivatives with fluorine, hydroxy, methoxy, or trimethoxy substituents exhibited interesting cytotoxic activities, suggesting their potential use in anti-tumor activity studies. Furthermore, some of these sulfonamides displayed strong inhibition against human cytosolic isoforms hCA I and II, highlighting their potential as therapeutic agents in conditions where CA activity is implicated (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles bearing a substituted benzenesulfonamide moiety were synthesized and evaluated for their inhibitory activities against cyclooxygenase-1 and -2 (COX-1/COX-2). These compounds, particularly those with fluorine substitution on the benzenesulfonamide moiety, demonstrated selectivity and potency for COX-2 inhibition. This activity suggests their potential application as anti-inflammatory agents, with specific compounds showing promising pharmacokinetic properties and anti-inflammatory activity in vivo. The development of these compounds could lead to new therapies for conditions associated with COX-2 overexpression (Pal et al., 2003).

Fluorometric "Turn-Off" Sensing for Hg2+

A novel non-toxic pyrazoline derivative was investigated for its selectivity in metal ion detection based on fluorometric sensing. This compound demonstrated a significant decrease in fluorescence intensity in the presence of Hg2+ ions without interference from other metal ions, indicating its potential as a selective fluorometric "turn-off" sensor. Such a sensor could be valuable in environmental monitoring and the detection of mercury contamination, given its rapid response time and high selectivity (Bozkurt & Gul, 2018).

Antimicrobial Agents

New derivatives of benzenesulfonamide were synthesized and evaluated for their antimicrobial properties. These compounds, hybridized with various substituted pyrazole and thiazole rings, showed promising antibacterial and antifungal potency. This study highlights the potential of these sulfonamide derivatives as dual-action antimicrobial agents, which could lead to the development of new treatments for infectious diseases (Abbas et al., 2017).

Propiedades

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c1-2-26-18-4-3-15(13-16(18)19)27(24,25)21-10-12-23-11-7-17(22-23)14-5-8-20-9-6-14/h3-9,11,13,21H,2,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQDMKSQMXXGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)

![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)